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Introduction Choroidal neovascularization (CNV) is a hallmark of neovascular age-related

macular degeneration (nAMD), a leading cause of irreversible vision loss.[1] The pathology

involves the aberrant growth of new blood vessels from the choroid into the retina, driven by a

complex interplay of signaling molecules.[2] While therapies targeting vascular endothelial

growth factor A (VEGF-A) have been the standard of care, the need for frequent injections and

the presence of treatment-resistant cases highlight the need for more durable and effective

treatments.[2][3][4] Faricimab is a novel bispecific antibody that offers a dual-targeting

approach by neutralizing both VEGF-A and Angiopoietin-2 (Ang-2), two key mediators of

vascular instability and neovascularization.[1][5][6] These notes provide a comprehensive

overview of faricimab's mechanism, preclinical and clinical applications, and detailed protocols

for its investigation in CNV research.

Mechanism of Action: Dual Inhibition of Ang-2 and
VEGF-A
Faricimab is the first bispecific antibody designed for intraocular use, engineered with

CrossMAb technology to bind independently to both Ang-2 and VEGF-A.[3][5] This dual

mechanism addresses two distinct but synergistic pathways involved in the pathogenesis of

CNV.
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VEGF-A Inhibition: As a key driver of angiogenesis, VEGF-A promotes endothelial cell

proliferation, migration, and vascular permeability.[7] By neutralizing all isoforms of VEGF-A,

faricimab suppresses the primary stimulus for neovascular growth and leakage, similar to

established anti-VEGF monotherapies.[5]

Angiopoietin-2 (Ang-2) Inhibition: In healthy, quiescent vasculature, Angiopoietin-1 (Ang-1)

binds to the Tie2 receptor on endothelial cells, promoting vascular stability.[8] In pathological

conditions like CNV, Ang-2 expression is upregulated. Ang-2 acts as a competitive antagonist

to Ang-1 at the Tie2 receptor, disrupting this stabilizing signal.[6][8] This leads to pericyte

detachment, increased vascular permeability, and sensitizes endothelial cells to the effects of

VEGF-A.[6][9] By neutralizing Ang-2, faricimab restores the protective Ang-1/Tie2 signaling,

thereby enhancing vascular stability, reducing inflammation, and suppressing

neovascularization.[6]

The simultaneous inhibition of both pathways is hypothesized to produce a more robust and

durable therapeutic effect than targeting VEGF-A alone, leading to enhanced vascular stability

and the potential for extended treatment intervals.[3][10]
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Caption: Dual signaling pathway inhibition by faricimab in CNV.

Preclinical Research Applications & Protocols
Preclinical studies in animal models are essential for evaluating the efficacy, safety, and

mechanism of new therapeutics for CNV. The laser-induced CNV model in rodents and non-

human primates is the most established and widely used method.[11][12]

Summary of Preclinical Findings
In various preclinical models of CNV, the dual inhibition of Ang-2 and VEGF-A has

demonstrated superior efficacy compared to the inhibition of either pathway alone.[3][9] In a
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laser-induced CNV model in non-human primates, faricimab led to a significantly greater

reduction in CNV lesion size and vascular leakage compared to anti-VEGF-A or anti-Ang-2

monotherapies.[3] Studies in mouse models also showed that dual blockade significantly

reduces subretinal fibrosis, a complication that can limit visual outcomes.[13]

Parameter
Assessed

Animal Model
Key Finding with
Dual Ang-2/VEGF-A
Inhibition

Citation

CNV Lesion Size
Laser-Induced CNV

(Non-Human Primate)

Significantly greater

reduction compared to

anti-VEGF-A alone.

[3]

Vascular Leakage
Laser-Induced CNV

(Non-Human Primate)

Significantly greater

reduction compared to

monotherapies.

[3]

Subretinal Fibrosis
Laser-Induced CNV

(Mouse)

Significantly reduced

fibronectin and

collagen deposition

vs. anti-VEGF-A

alone.

[13]

Inflammatory Cell

Infiltration

Spontaneous CNV

(JR5558 Mouse)

Significant and

sustained reduction in

inflammatory cells

(Iba1+).

[14]

Protocol 1: Laser-Induced Choroidal Neovascularization
(CNV) Mouse Model
This protocol describes a standard method for inducing and evaluating CNV in mice to test the

efficacy of agents like faricimab.

1. Animals:

Species: C57BL/6J mice, 8-10 weeks old.[12]
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Housing: Standard housing conditions with a 12-hour light/dark cycle.

2. Anesthesia and Mydriasis:

Anesthetize mice via intraperitoneal injection of a ketamine/xylazine cocktail.

Dilate pupils using a topical solution of 1% tropicamide and 2.5% phenylephrine

hydrochloride.

3. Laser Photocoagulation:

Place a coverslip with a drop of sterile methylcellulose solution on the cornea to maintain

transparency.

Using a slit lamp and a laser delivery system (e.g., Argon laser), create 4-6 laser spots

around the optic nerve.

Laser Parameters: 532 nm wavelength, 50 µm spot size, 100 ms duration, 250 mW power.

[11] The goal is to rupture Bruch's membrane, indicated by the appearance of a vaporization

bubble, without causing significant hemorrhage.[11]

4. Intravitreal Injection:

Immediately following laser induction, or at a specified time point, perform intravitreal

injections.

Using a 33-gauge needle attached to a Hamilton syringe, inject 1-2 µL of the test article (e.g.,

faricimab or control) into the vitreous cavity.

5. In Vivo Analysis (Fluorescein Angiography - FA):

At 7 and 14 days post-laser, perform FA to assess vascular leakage.

Anesthetize the mouse and inject fluorescein dye intraperitoneally.

Capture images of the fundus using a retinal imaging system at early and late phases (1-5

minutes post-injection).
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Quantify leakage area from the captured images using image analysis software (e.g.,

ImageJ).

6. Ex Vivo Analysis (Choroidal Flat Mounts):

At a terminal endpoint (e.g., Day 14), euthanize the mice and enucleate the eyes.

Fix the eyes in 4% paraformaldehyde.

Dissect the anterior segment and retina, leaving the RPE-choroid-sclera complex.

Make four radial incisions and flatten the tissue.

Stain the flat mounts with an endothelial cell marker (e.g., Isolectin B4 conjugated to a

fluorophore) to visualize the neovascular network.

Image the stained flat mounts using a fluorescence microscope and quantify the CNV area.
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Caption: Experimental workflow for the laser-induced CNV mouse model.

Clinical Research and Application
The clinical development of faricimab for nAMD was primarily established through the

identical, Phase 3, randomized, double-masked TENAYA and LUCERNE trials.[15][16][17]

These trials evaluated the efficacy, durability, and safety of faricimab administered at intervals
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up to every 16 weeks (Q16W) compared to aflibercept administered every 8 weeks (Q8W).[15]

[16]

TENAYA and LUCERNE Trial Design
Treatment-naïve patients with nAMD were randomized 1:1 to receive either faricimab 6.0 mg

or aflibercept 2.0 mg.[16]

Faricimab Arm: Received 4 initial monthly doses. Disease activity was assessed at weeks

20 and 24 to determine subsequent fixed dosing intervals of Q8W, Q12W, or Q16W through

the first year.[16][18] In the second year, patients transitioned to a personalized treat-and-

extend (T&E) regimen, where the interval could be adjusted based on disease activity.[15]

[18]

Aflibercept Arm: Received 3 initial monthly doses followed by a fixed Q8W dosing schedule

for the duration of the two-year study.[16]

The primary endpoint was the mean change in Best-Corrected Visual Acuity (BCVA) from

baseline, averaged over weeks 40, 44, and 48.[16]
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nAMD Patients

(N=1329)

Randomization
(1:1)

Faricimab 6.0 mg
4 Monthly DosesFaricimab Arm

Aflibercept 2.0 mg
3 Monthly Doses
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Click to download full resolution via product page

Caption: Simplified design of the TENAYA and LUCERNE Phase 3 trials.

Clinical Efficacy and Durability
Faricimab demonstrated non-inferior vision gains compared to aflibercept at both one and two

years.[5][15] The key advantage observed was the extended durability, with a significant

portion of patients achieving longer treatment intervals.

Table 2: Year 2 Efficacy Outcomes of TENAYA and LUCERNE Trials
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Outcome Trial
Faricimab (up to
Q16W)

Aflibercept (Q8W)

Mean Change in

BCVA
TENAYA +3.7 letters +3.3 letters

(from baseline,

ETDRS letters)
LUCERNE +5.0 letters +5.2 letters

Mean Change in CST TENAYA -135.2 µm -126.9 µm

(from baseline, µm) LUCERNE -134.1 µm -128.5 µm

Data averaged over weeks 104, 108, and 112.[15]

Table 3: Dosing Interval Achievement at Year 2 in TENAYA and LUCERNE Trials

Dosing Interval Trial
Percentage of Patients in
Faricimab Arm

Every 16 Weeks (Q16W) TENAYA 59.0%

LUCERNE 66.9%

≥ Every 12 Weeks (Q12W) TENAYA 74.1%

LUCERNE 81.2%

Proportions of patients at week 112.[17]

Over the two-year period, patients in the faricimab arms received a median of 10 injections,

compared to 15 injections for patients in the fixed-dosing aflibercept arms.[19] The safety

profile of faricimab was comparable to aflibercept, with similar rates of ocular adverse events.

[17]

Summary and Future Directions
Faricimab represents a significant advancement in the treatment of CNV by targeting both

Ang-2 and VEGF-A.[1] Clinical data has robustly demonstrated that this dual-inhibition

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38382813/
https://escholarship.org/content/qt2946b8vm/qt2946b8vm.pdf
https://www.benchchem.com/product/b15580027?utm_src=pdf-body
https://europe.ophthalmologytimes.com/view/impact-of-personalised-faricimab-dosing-in-neovascular-amd-clinical-trial-outcomes
https://www.benchchem.com/product/b15580027?utm_src=pdf-body
https://escholarship.org/content/qt2946b8vm/qt2946b8vm.pdf
https://www.benchchem.com/product/b15580027?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36199631/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


approach provides visual and anatomical outcomes non-inferior to the standard of care, while

substantially reducing the treatment burden through extended dosing intervals.[15][19]

For researchers, faricimab serves as a valuable tool to:

Investigate the synergistic roles of Ang-2 and VEGF-A in vascular pathology.

Explore mechanisms of treatment resistance in patients who respond suboptimally to anti-

VEGF monotherapy.

Develop and validate next-generation therapeutics with multi-targeted mechanisms.

Future research should continue to explore the long-term impact of dual pathway inhibition on

macular anatomy, including its effects on macular atrophy and fibrosis.[3] Additionally, real-

world studies will be crucial to confirm the effectiveness and durability of personalized treat-

and-extend regimens with faricimab in broader patient populations.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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